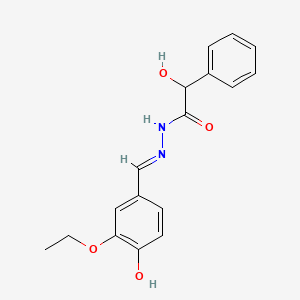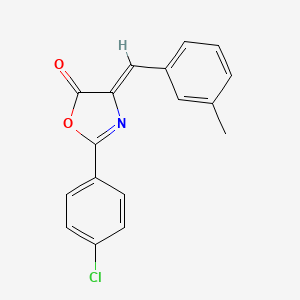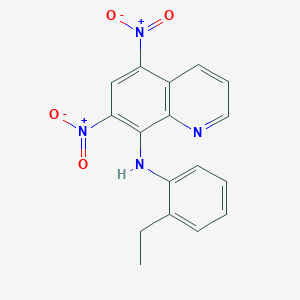
N'-(3-Ethoxy-4-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-Ethoxy-4-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide is a chemical compound that belongs to the class of hydrazones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Ethoxy-4-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 2-hydroxy-2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
N’-(3-Ethoxy-4-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The ethoxy and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
科学研究应用
N’-(3-Ethoxy-4-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of N’-(3-Ethoxy-4-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence biological pathways. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
相似化合物的比较
Similar Compounds
- N’-(3-Ethoxy-4-hydroxybenzylidene)nicotinohydrazide
- N’-(3-Ethoxy-4-hydroxybenzylidene)isonicotinohydrazide
- N’-(3-Ethoxy-4-hydroxybenzylidene)octadecanohydrazide
Uniqueness
N’-(3-Ethoxy-4-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of both ethoxy and hydroxy groups on the benzylidene moiety. These functional groups contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .
属性
CAS 编号 |
392730-51-7 |
|---|---|
分子式 |
C17H18N2O4 |
分子量 |
314.34 g/mol |
IUPAC 名称 |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C17H18N2O4/c1-2-23-15-10-12(8-9-14(15)20)11-18-19-17(22)16(21)13-6-4-3-5-7-13/h3-11,16,20-21H,2H2,1H3,(H,19,22)/b18-11+ |
InChI 键 |
IQNBRGRQDCZPIZ-WOJGMQOQSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide](/img/structure/B11696046.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11696057.png)
![N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696063.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696069.png)

![3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11696094.png)
![diethyl 3-methyl-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11696097.png)
![4-{(E)-[({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11696100.png)
![3-(benzyloxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11696106.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696113.png)
![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11696121.png)

![({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine](/img/structure/B11696128.png)
![3-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B11696130.png)
